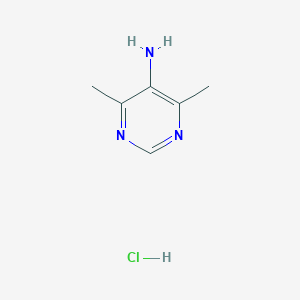

5-Amino-4,6-dimetilpirimidina; clorhidrato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, a one-pot synthesis method for pyrimido[4,5-d]pyrimidine derivatives is described, which involves the reaction of aminouracil with heterocumulenes, followed by elimination of dimethylamine and tautomerisation under thermal conditions . Another synthesis approach involves heating pyrrolo[2,3-d]pyrimidin-4(3H)-ones with phosphorus pentoxide and amines, which can include amine hydrochlorides, to yield substituted pyrrolo[2,3-d]pyrimidin-4-amines . Additionally, a cyclization reaction involving an intramolecular amide addition to an iminium intermediate formed from 4-amino-pyrimidine-5-carboxamide and aldehydes is used to form highly substituted dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex and is often characterized by various spectroscopic techniques. For example, the structure of a synthesized pyrazolo[3,4-d]pyrimidine derivative was established by elemental analysis, high-resolution mass spectrometry, NMR, IR spectroscopy, and X-ray analysis . The crystal structure of another derivative, a triazolo[1,5-a]pyrimidin-2-amine, was determined by single crystal X-ray diffraction, revealing the presence of inversion dimers and π-stacking interactions .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a range of chemical reactions. Reactions of aminopyrimidines with amines and thiols have been investigated, showing regio- and stereoselective addition reactions to the triple bond of the pyrimidine to form syn- or anti-addition products . The reactivity of these compounds is influenced by the substituents on the pyrimidine ring, which can affect the outcome of the reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For instance, the presence of chlorine in the pyrimidine ring can affect the compound's reactivity and hydrogen bonding potential, as seen in the study of 4-amino-5-chloro-2,6-dimethylpyrimidinium salts . The hydrogen bonding and molecular recognition processes are crucial for the biological activity of these compounds. Theoretical studies, including density functional theory (DFT) calculations, can provide insights into the electronic structure, such as HOMO-LUMO energy levels, and the molecular electrostatic potential, which are important for understanding the chemical reactivity and properties of these compounds .

Aplicaciones Científicas De Investigación

Síntesis de Derivados de Pirimidina

Las pirimidinas son compuestos con una amplia gama de actividades biológicas, y la síntesis de derivados de pirimidina es importante en la química medicinal . El compuesto “5-Amino-4,6-dimetilpirimidina; clorhidrato” se puede utilizar en la síntesis de nuevos compuestos bajo irradiación de microondas .

Actividades Biológicas de las Pirimidinas

Los análogos de pirimidina han mostrado una gama de actividades biológicas, como antibacteriana, antifúngica, antiparasitaria, antiinflamatoria, antihipertensiva, antiviral, antioxidante, herbicida y anticancerígena . Por lo tanto, “this compound” podría utilizarse potencialmente en el desarrollo de fármacos con estas actividades.

Diazinas Decoradas Farmacológicamente Activas

El compuesto se puede utilizar en la síntesis de diazinas decoradas farmacológicamente activas, especialmente pirimidinas (formas sustituidas no fusionadas) que están dotadas de aplicaciones clínicas .

Síntesis de Fármacos Aprobados por la FDA

“this compound” se puede utilizar en la síntesis de fármacos seleccionados aprobados por la FDA con pirimidina como unidad central que lleva diferentes sustituyentes .

Mejora de las Propiedades de Aspecto de Fármaco y ADME-Tox

Las nuevas metodologías sintéticas que utilizan “this compound” pueden servir a moléculas con propiedades de aspecto de fármaco y ADME-Tox mejoradas .

Inhibidores del Receptor 4 del Factor de Crecimiento de Fibroblastos

El compuesto se puede utilizar en la síntesis de derivados que actúan como inhibidores selectivos del receptor 4 del factor de crecimiento de fibroblastos . Estos inhibidores tienen aplicaciones potenciales en el tratamiento del carcinoma hepatocelular .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 4,6-Dimethylpyrimidin-5-amine hydrochloride is the Fibroblast Growth Factor Receptor 4 (FGFR4) . FGFR4 is a protein that plays a crucial role in cell division, regulation of cell growth and maturation, formation of blood vessels, wound healing, and embryonic development .

Mode of Action

4,6-Dimethylpyrimidin-5-amine hydrochloride interacts with FGFR4 by inhibiting its activity . This interaction results in a decrease in the receptor’s ability to signal for cell growth and division . The compound exhibits selectivity for FGFR4 over other fibroblast growth factor receptors .

Biochemical Pathways

The inhibition of FGFR4 affects the fibroblast growth factor (FGF) signaling pathway . This pathway is involved in many biological processes, including cell growth, development, and wound healing . By inhibiting FGFR4, 4,6-Dimethylpyrimidin-5-amine hydrochloride disrupts these processes, particularly in cells where FGFR4 signaling is overactive .

Result of Action

The inhibition of FGFR4 by 4,6-Dimethylpyrimidin-5-amine hydrochloride has been shown to have anti-cancer activity . In particular, it has been observed to block the growth of hepatocellular carcinoma (HCC) tumors . This is likely due to the disruption of the FGF signaling pathway, which is often overactive in cancer cells .

Análisis Bioquímico

Biochemical Properties

4,6-Dimethylpyrimidin-5-amine;hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It acts as a nucleophile in many reactions, participating in the formation of bonds with electrophilic centers. This compound is known to interact with enzymes such as pyrimidine nucleoside phosphorylase, which catalyzes the phosphorolysis of pyrimidine nucleosides to produce pyrimidine bases and ribose-1-phosphate . The nature of these interactions often involves hydrogen bonding and van der Waals forces, contributing to the stability and specificity of the biochemical reactions.

Cellular Effects

4,6-Dimethylpyrimidin-5-amine;hydrochloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of certain genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, this compound can modulate cell signaling pathways by interacting with specific receptors or enzymes, leading to changes in cellular responses. For instance, it may inhibit or activate certain kinases, thereby influencing downstream signaling events.

Molecular Mechanism

At the molecular level, 4,6-Dimethylpyrimidin-5-amine;hydrochloride exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s ability to form hydrogen bonds and engage in van der Waals interactions allows it to bind to active sites of enzymes, thereby modulating their activity . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,6-Dimethylpyrimidin-5-amine;hydrochloride can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions such as high temperature or extreme pH . Long-term studies have shown that the compound can have sustained effects on cellular function, with some changes in gene expression and metabolic activity persisting even after the compound is no longer present.

Dosage Effects in Animal Models

The effects of 4,6-Dimethylpyrimidin-5-amine;hydrochloride vary with different dosages in animal models. At lower doses, the compound may have minimal or beneficial effects, such as enhancing certain metabolic pathways or improving cellular function . At higher doses, it can exhibit toxic or adverse effects, including cellular toxicity, disruption of metabolic processes, and potential organ damage. Threshold effects are often observed, where a specific dosage level triggers a significant change in the compound’s impact on the organism.

Metabolic Pathways

4,6-Dimethylpyrimidin-5-amine;hydrochloride is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization within the cell. It can be metabolized by enzymes such as pyrimidine nucleoside phosphorylase, leading to the production of pyrimidine bases and other metabolites . These metabolic pathways are essential for maintaining cellular homeostasis and supporting various biochemical functions.

Transport and Distribution

Within cells and tissues, 4,6-Dimethylpyrimidin-5-amine;hydrochloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments . The compound’s distribution is influenced by factors such as its chemical properties, the presence of transport proteins, and the cellular environment.

Subcellular Localization

The subcellular localization of 4,6-Dimethylpyrimidin-5-amine;hydrochloride is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes. The precise localization of the compound within the cell determines its specific biochemical roles and effects.

Propiedades

IUPAC Name |

4,6-dimethylpyrimidin-5-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.ClH/c1-4-6(7)5(2)9-3-8-4;/h3H,7H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWWOOHSDBBNEOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=N1)C)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-methylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2515072.png)

![(E)-N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2515075.png)

![N-(4-(azepan-1-yl)but-2-yn-1-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2515076.png)

![{2-Cyano-2-[(5-fluoro-1-benzofuran-2-yl)methylidene]acetyl}urea](/img/structure/B2515080.png)

![3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2515081.png)

![N-((6-cyclopropylpyrimidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2515084.png)